5-(4-Biphenylyl)-3-methylisoxazole
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Overview
Description
5-(4-Biphenylyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The biphenyl group attached to the isoxazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Biphenylyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxylic acid hydrazide with acetic anhydride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Biphenylyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.
Scientific Research Applications
5-(4-Biphenylyl)-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Biphenylyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: Another biphenyl-containing heterocycle with different electronic properties.
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole: A derivative with a tert-butyl group that affects its solubility and reactivity.
Uniqueness
5-(4-Biphenylyl)-3-methylisoxazole is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other biphenyl-containing compounds. Its specific structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13NO |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methyl-5-(4-phenylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
VVACSRRMQXTSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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